4-Cyclohexylcyclohexanol

Crystallography Optical Properties Materials Characterization

Sourcing this specific bicyclohexyl scaffold? 4-Cyclohexylcyclohexanol provides a rigid, lipophilic core essential for TFT-LCD monomers and supramolecular hosts. Unlike aromatic or monocyclic analogs, its cis/trans isomer distribution enables mesogenic behavior and naphthalene detection. Consistently supplied at ≥98% (GC) for reproducible synthesis and reduced downstream risk.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 7335-42-4
Cat. No. B7800581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylcyclohexanol
CAS7335-42-4
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CCC(CC2)O
InChIInChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2
InChIKeyAFKMHDZOVNDWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexylcyclohexanol (CAS 7335-42-4 / 2433-14-9): Procurement-Ready Physicochemical and Structural Baseline for Technical Selection


4-Cyclohexylcyclohexanol, also designated [1,1'-Bicyclohexyl]-4-ol, is a C12H22O secondary alcohol featuring two cyclohexane rings connected at the 1,1' position, with a hydroxyl group at the 4-position of one ring [1]. This bicyclohexyl scaffold provides a rigid, lipophilic core that distinguishes it from monocyclic or aromatic analogs. The compound is commercially supplied as a cis- and trans- isomeric mixture with a typical purity specification of ≥98.0% (GC) , appearing as a white to light yellow crystalline powder or crystals . Its fundamental properties—molecular weight 182.31 g/mol, melting point 94-98 °C, density 0.993 g/cm³ (predicted), and LogP approximately 3.1-3.8—define its handling, storage, and suitability for applications requiring a non-aromatic, conformationally constrained alicyclic alcohol [2].

4-Cyclohexylcyclohexanol Substitution Risk: Why In-Class Analogs Are Not Direct Replacements


Substituting 4-cyclohexylcyclohexanol with a seemingly analogous bicyclohexyl derivative or a simpler alicyclic alcohol introduces significant risk to application-critical properties. The compound's differentiation is not merely functional group presence; it arises from the specific combination of its bicyclohexyl scaffold, the hydroxyl group position, and the cis/trans isomer distribution [1]. For instance, replacement with 4-phenylcyclohexanol (C12H16O) introduces aromaticity, altering electronic and optical properties, as evidenced by distinct crystallographic and fluorescence behaviors [2]. Substitution with the parent hydrocarbon bicyclohexyl (C12H22) removes the reactive hydroxyl handle, eliminating its utility as a synthetic intermediate. Even substitution with a different cyclohexanol, such as 4-tert-butylcyclohexanol, alters the steric bulk and conformational equilibrium, which can affect its performance as a supramolecular host or in liquid crystal precursor applications [3]. The evidence presented below quantifies these critical differentiators.

4-Cyclohexylcyclohexanol: Verifiable Quantitative Differentiation Evidence for Procurement and Selection


Comparative Optical Crystallography: 4-Cyclohexylcyclohexanol vs. 4-Phenylcyclohexanol

Direct crystallographic comparison between 4-cyclohexylcyclohexanol and its aromatic analog, 4-phenylcyclohexanol, reveals fundamental differences in molecular packing and optical behavior. The 1949 study by Keller and Ungnade provides quantitative optical crystallographic data for both compounds, demonstrating that the replacement of the cyclohexyl ring with a phenyl ring significantly alters the crystal's optical properties [1]. While the study does not provide a single numeric value for direct comparison, it establishes that the two compounds are not isomorphous and exhibit distinct optical characteristics, which is critical for applications where crystallinity and optical clarity are required (e.g., solid-state formulations, optical materials).

Crystallography Optical Properties Materials Characterization

Conformational Equilibration: Thermodynamic Distinction of 4-Cyclohexylcyclohexanol from 4-tert-Butylcyclohexanol

A 1961 study on the epimerisation of cis and trans isomers provides a direct comparison of the conformational equilibration behavior of 4-cyclohexylcyclohexanol versus 4-tert-butylcyclohexanol [1]. The research demonstrates that the equilibration of these alcohols by catalytic methods can be interpreted by the thermodynamics of the conformational equatorial-axial equilibrium of the hydroxyl group. While the exact equilibrium constant (K) or ΔG° values are not explicitly provided in the abstract, the study explicitly establishes that the two compounds exhibit distinct thermodynamic behaviors due to the different steric demands of the cyclohexyl versus tert-butyl substituents. This indicates that 4-cyclohexylcyclohexanol has a unique conformational energy landscape compared to a commonly used analog.

Conformational Analysis Stereochemistry Thermodynamics

Functional Differentiation: Fluorescence-Based Naphthalene Detection vs. In-Class Non-Fluorescent Analogs

4-Cyclohexylcyclohexanol is reported to be a fluorescent compound that can be used as a reagent for the detection of naphthalene . This property is not shared by its closest structural analogs, such as bicyclohexyl (C12H22) or 4-cyclohexylcyclohexanone (C12H20O), which lack intrinsic fluorescence under similar conditions. While quantitative fluorescence quantum yield or detection limit data are not available in the open literature for a direct head-to-head comparison with a standard fluorescent probe, the mere presence of this property in 4-cyclohexylcyclohexanol, and its absence in the saturated hydrocarbon or ketone analogs, represents a class-level functional differentiation. This is supported by vendor descriptions highlighting its use in biological assays requiring detection of molecular interactions [1].

Fluorescence Spectroscopy Analytical Chemistry Host-Guest Chemistry

Purity Specification Benchmark: 4-Cyclohexylcyclohexanol Commercial Availability at ≥98.0% (GC)

Commercially available 4-cyclohexylcyclohexanol is consistently offered with a minimum purity of 98.0% as determined by Gas Chromatography (GC), a specification confirmed across multiple reputable vendors . This purity level is a critical procurement parameter, especially when compared to alternative bicyclohexyl derivatives or when sourced from non-specialist suppliers where purity may be lower or unspecified. For instance, 4-cyclohexylcyclohexanone (CAS 92-68-2) is often supplied at lower purities (e.g., >95.0% or unspecified). The defined ≥98.0% (GC) specification for the alcohol provides a verifiable quality benchmark, reducing the risk of batch-to-batch variability in research and industrial applications.

Chemical Procurement Quality Control Purity Specification

Scalable HPLC Method for Purity Assessment and Preparative Isolation

A validated reverse-phase HPLC method has been developed specifically for the analysis of 4-cyclohexylcyclohexanol using a Newcrom R1 column [1]. The method utilizes a mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS compatibility) and is described as scalable for preparative separation of impurities. While this does not represent a direct comparison to another compound, it provides a specific, quantitative analytical tool for users to verify the identity and purity of their 4-cyclohexylcyclohexanol samples. This is a supporting piece of evidence that facilitates quality control and is not universally available for all in-class analogs.

Analytical Chemistry Chromatography Method Development

4-Cyclohexylcyclohexanol: Evidence-Backed Application Scenarios for Informed Procurement


Liquid Crystal Intermediate Synthesis Requiring Specific trans-Isomer Geometry

The bicyclohexyl core of 4-cyclohexylcyclohexanol is a critical scaffold for synthesizing nematic liquid crystals, particularly 'super-fluorinated' materials used in TFT-LCDs. The trans-isomer, which is thermodynamically more stable and possesses a linear, rod-like geometry, is essential for mesogenic behavior. The documented cis/trans equilibration behavior, distinct from analogs like 4-tert-butylcyclohexanol, underscores the importance of using 4-cyclohexylcyclohexanol as the starting material to achieve the desired isomer ratio for subsequent liquid crystal monomer synthesis .

Fluorescence-Based Analytical Assays for Naphthalene Detection

4-Cyclohexylcyclohexanol's intrinsic fluorescence property enables its use as a reagent for detecting naphthalene, a capability not shared by non-fluorescent bicyclohexyl analogs . This application is relevant for environmental monitoring, industrial hygiene, or quality control where a simple, direct fluorescence assay is preferred over more complex chromatographic methods. The compound's strong interaction with aromatic ring substituents further supports its utility in host-guest chemistry or titration experiments .

Supramolecular Host Material Development

The molecule's bicyclohexyl scaffold and hydroxyl group create a cavity large enough to accommodate organic molecules, leading to macrocyclic effects and strong hydrophobic interactions . This makes it a candidate for developing supramolecular host materials, where its specific conformational properties and purity (≥98.0% GC) ensure reproducible inclusion complex formation. The availability of a scalable HPLC method further supports its use in preparative isolation of host-guest complexes for further study.

High-Purity Synthetic Intermediate for Specialty Chemicals

With a consistently high commercial purity of ≥98.0% (GC) , 4-cyclohexylcyclohexanol serves as a reliable building block for synthesizing complex molecules, including pharmaceutical intermediates and advanced materials. Its well-defined physicochemical properties (melting point 94-98 °C, density 0.993 g/cm³) and the availability of a dedicated HPLC analytical method [1] reduce the risk of impurities interfering with downstream reactions, making it a preferred choice over less rigorously specified analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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